molecular formula C18H13N5O2S B2674297 6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole CAS No. 1251550-74-9

6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole

Cat. No.: B2674297
CAS No.: 1251550-74-9
M. Wt: 363.4
InChI Key: ZFAHEBZGXMAQCX-UHFFFAOYSA-N
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Description

6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole is a complex organic compound that has garnered interest in various fields of scientific research

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole typically involves multi-step organic reactions. One common approach starts with the preparation of the benzothiazole core, followed by the introduction of the azetidine and oxadiazole groups. The reaction conditions often require the use of specific catalysts, solvents, and temperature controls to ensure the desired product yield and purity.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes that allow for large-scale synthesis. This includes the use of continuous flow reactors, which provide better control over reaction parameters and improve the efficiency of the synthesis process. Additionally, purification techniques such as crystallization and chromatography are employed to obtain high-purity products.

Chemical Reactions Analysis

Types of Reactions

6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole undergoes various chemical reactions, including:

    Oxidation: This reaction can introduce oxygen-containing functional groups.

    Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen.

    Substitution: This reaction can replace one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired transformations.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce hydrogenated compounds. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives.

Scientific Research Applications

6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, including drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

Similar compounds include other benzothiazole derivatives and pyridine-oxadiazole compounds. These compounds share structural similarities and may exhibit comparable biological activities.

Uniqueness

What sets 6-{3-[3-(pyridin-4-yl)-1,2,4-oxadiazol-5-yl]azetidine-1-carbonyl}-1,3-benzothiazole apart is its unique combination of functional groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

1,3-benzothiazol-6-yl-[3-(3-pyridin-4-yl-1,2,4-oxadiazol-5-yl)azetidin-1-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H13N5O2S/c24-18(12-1-2-14-15(7-12)26-10-20-14)23-8-13(9-23)17-21-16(22-25-17)11-3-5-19-6-4-11/h1-7,10,13H,8-9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZFAHEBZGXMAQCX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CS3)C4=NC(=NO4)C5=CC=NC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H13N5O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

363.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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